molecular formula C9H6BrNO2S B3030427 3-(5-Bromothiazol-2-yloxy)phenol CAS No. 904961-08-6

3-(5-Bromothiazol-2-yloxy)phenol

Cat. No. B3030427
CAS RN: 904961-08-6
M. Wt: 272.12
InChI Key: HOOYSVYDGWBXRG-UHFFFAOYSA-N
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Description

“3-(5-Bromothiazol-2-yloxy)phenol” is a chemical compound with the molecular formula C9H6BrNO2S . It has a molecular weight of 272.12 .


Molecular Structure Analysis

The InChI code for “3-(5-Bromothiazol-2-yloxy)phenol” is 1S/C9H6BrNO2S/c10-8-5-11-9(14-8)13-7-3-1-2-6(12)4-7/h1-5,12H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Antimicrobial Activity

3-(5-Bromothiazol-2-yloxy)phenol: exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against various bacteria, fungi, and other microorganisms. Its unique structure, combining a thiazole ring with a phenolic moiety, contributes to its bioactivity .

Safety and Hazards

The safety data sheet (SDS) for “3-(5-Bromothiazol-2-yloxy)phenol” provides information on its hazards, handling and storage, exposure controls/personal protection, and physical and chemical properties . It’s important to refer to the SDS for detailed safety information.

properties

IUPAC Name

3-[(5-bromo-1,3-thiazol-2-yl)oxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c10-8-5-11-9(14-8)13-7-3-1-2-6(12)4-7/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOYSVYDGWBXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698847
Record name 3-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromothiazol-2-yloxy)phenol

CAS RN

904961-08-6
Record name 3-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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